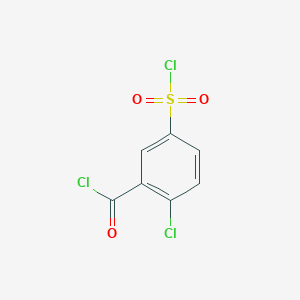
2-Chloro-5-(chlorosulfonyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(chlorosulfonyl)benzoyl chloride is an organic compound with the molecular formula C7H3Cl2O3S. It is a derivative of benzoyl chloride and is characterized by the presence of both chloro and chlorosulfonyl functional groups on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chlorosulfonyl)benzoyl chloride typically involves the chlorination of 2-chlorobenzoyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. Common reagents used in this process include sulfuryl chloride (SO2Cl2) and a catalyst such as aluminum chloride (AlCl3). The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems and continuous monitoring helps in optimizing the reaction conditions and improving the overall efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(chlorosulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Acylation Reactions: It can act as an acylating agent, introducing the benzoyl group into other molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Acylation: Reagents such as aluminum chloride (AlCl3) or other Lewis acids are used to facilitate the acylation process.
Major Products Formed
N-aryl-N′ (2-chlorobenzoyl) thioureas: Formed when this compound reacts with aromatic amines and ammonium thiocyanate.
Acylated Polystyrene: Produced during the acylation of polystyrene.
Applications De Recherche Scientifique
2-Chloro-5-(chlorosulfonyl)benzoyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(chlorosulfonyl)benzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon atoms are susceptible to attack by nucleophiles, leading to the formation of various substituted products. The presence of both chloro and chlorosulfonyl groups enhances its reactivity and allows for selective modifications of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzoyl chloride: Similar in structure but lacks the chlorosulfonyl group.
5-Chlorosulfonyl-2-fluorobenzoyl chloride: Contains a fluorine atom instead of a chlorine atom.
Uniqueness
2-Chloro-5-(chlorosulfonyl)benzoyl chloride is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct reactivity patterns and make it a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
547739-66-2 |
|---|---|
Formule moléculaire |
C7H3Cl3O3S |
Poids moléculaire |
273.5 g/mol |
Nom IUPAC |
2-chloro-5-chlorosulfonylbenzoyl chloride |
InChI |
InChI=1S/C7H3Cl3O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H |
Clé InChI |
ZJIVZMRMIPSRBK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













